molecular formula C12H13N5O3S B4839164 N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4839164
M. Wt: 307.33 g/mol
InChI Key: LKSZTISZHKZXAC-UHFFFAOYSA-N
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Description

N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the thiophene ring followed by the introduction of the pyrazole ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

Uniqueness

N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(carbamoylcarbamoyl)thiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-2-17-5-3-8(16-17)10(19)14-11-7(4-6-21-11)9(18)15-12(13)20/h3-6H,2H2,1H3,(H,14,19)(H3,13,15,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSZTISZHKZXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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